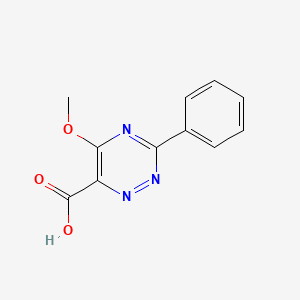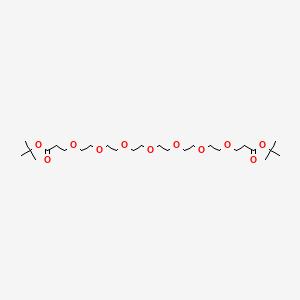![molecular formula C13H10F3N3O3 B3137691 (3-Nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone CAS No. 439112-15-9](/img/structure/B3137691.png)
(3-Nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Descripción general
Descripción
(3-Nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone, also known as NTDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTDM belongs to the class of diazepines, which are known to exhibit a range of biological activities, including anxiolytic, sedative, and anticonvulsant effects. In
Aplicaciones Científicas De Investigación
1. Anticonvulsant Activity
1,4-Diazepines, to which the queried compound is structurally related, have been reported to possess significant anticonvulsant properties. These compounds have been widely studied for their potential in treating various forms of epilepsy. Clonazepam, for instance, a well-known 1,4-diazepine derivative, has been extensively used in the treatment of petit mal epilepsy, minor motor seizures, refractory grand mal epilepsy, and status epilepticus (Finder, Brogden, Speight, & Avery, 1976).
2. Pharmacological Studies
Nitrophenyl compounds, including 3-nitrophenyl derivatives, have been investigated for their pharmacological properties. They are key intermediates in the synthesis of various pharmacologically active molecules, including those with anti-inflammatory and analgesic properties. These compounds have been utilized in the synthesis of drugs such as flurbiprofen, indicating their importance in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
3. Environmental and Analytical Chemistry
The trifluoromethyl group, as found in the queried compound, is a significant moiety in environmental chemistry, especially in the study of pollutants and their degradation products. For instance, the environmental fate and effects of trifluoromethyl-nitrophenol (TFM) have been reviewed, highlighting its use in controlling aquatic pests in the Great Lakes basin and its minimal long-term toxicological risk due to its non-persistent nature (Hubert, 2003).
4. Advanced Oxidation Processes
Compounds containing nitro and trifluoromethyl groups have been studied in the context of advanced oxidation processes (AOPs) for environmental remediation. Their degradation pathways and by-products in AOPs have been analyzed, contributing to our understanding of how such compounds behave under oxidative conditions and their potential environmental impact (Qutob, Hussein, Alamry, & Rafatullah, 2022).
5. Synthetic Chemistry Applications
The structural components of the queried compound are relevant in synthetic chemistry, especially in the synthesis of benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines. Such synthetic routes are crucial for creating a wide array of biologically active compounds (Ibrahim, 2011).
Propiedades
IUPAC Name |
(3-nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)11-4-6-18(7-5-17-11)12(20)9-2-1-3-10(8-9)19(21)22/h1-4,6,8H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPOYZTKCUIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)F)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-ethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3137611.png)
![2-{2-[4-(1H-1,2,3,4-tetraazol-5-yl)phenoxy]ethoxy}-1-ethanol](/img/structure/B3137619.png)
![(4-fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3137627.png)
![Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3137636.png)

![N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide](/img/structure/B3137655.png)
![2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3137665.png)
![6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3137669.png)
![Ethyl 2-(methylsulfanyl)-4-{3-[(methylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B3137677.png)



![1-ethyl-3-(2-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137704.png)
